5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL
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Overview
Description
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL is an organic compound characterized by the presence of an ethylsulfanyl group attached to a pent-3-yn-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL typically involves the following steps:
Alkylation: The initial step involves the alkylation of a suitable precursor with ethylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and hydrolysis processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl group with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound’s interactions with biological systems can be studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfanyl)-2-methylpent-3-YN-2-OL: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
5-(Propylsulfanyl)-2-methylpent-3-YN-2-OL: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.
5-(Butylsulfanyl)-2-methylpent-3-YN-2-OL: Similar structure but with a butylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL is unique due to its specific ethylsulfanyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs. The ethylsulfanyl group may confer distinct steric and electronic properties, affecting the compound’s interactions with other molecules and its overall behavior in chemical and biological systems.
Properties
CAS No. |
13596-86-6 |
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Molecular Formula |
C8H14OS |
Molecular Weight |
158.26 g/mol |
IUPAC Name |
5-ethylsulfanyl-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C8H14OS/c1-4-10-7-5-6-8(2,3)9/h9H,4,7H2,1-3H3 |
InChI Key |
OOFMPJSZJGUJAV-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC#CC(C)(C)O |
Origin of Product |
United States |
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